Differentiation from Cysteine Analogs by Non-Chiral Glycine Backbone
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine possesses an N-alkylated glycine backbone, distinct from chiral α-amino acids like Fmoc-Cys(Trt)-OH. Glycine's lack of a side-chain β-carbon eliminates steric hindrance at the amide nitrogen, conferring maximum conformational flexibility to the peptide backbone . This property is quantitatively distinct from cysteine-based analogs, which introduce a fixed chiral center and greater steric bulk at the Cα position .
| Evidence Dimension | Backbone Steric Hindrance and Chirality |
|---|---|
| Target Compound Data | Achiral N-alkylated glycine backbone (minimal steric hindrance) |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH (chiral α-amino acid with Cβ-S-Trt side chain) |
| Quantified Difference | Qualitative difference: absence of chiral center; reduced steric hindrance at the amide nitrogen |
| Conditions | Structural analysis based on standard amino acid properties |
Why This Matters
This structural feature ensures different peptide backbone dynamics and coupling efficiency, which may be required for specific biological or material applications.
